molecular formula C14H14F3NO3 B12600187 Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- CAS No. 633290-72-9

Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro-

Cat. No.: B12600187
CAS No.: 633290-72-9
M. Wt: 301.26 g/mol
InChI Key: QUOZTPAUFGGTSH-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- is a synthetic organic compound characterized by its unique structure, which includes an ethynyl group and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-ethynyl-2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is first converted to an ethynyl alcohol through a Grignard reaction.

    Amidation: The ethynyl alcohol is then reacted with trifluoroacetic anhydride to form the trifluoroacetamide intermediate.

    Final Product: The intermediate is then subjected to a coupling reaction with 2-bromoethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Produces carboxylic acid derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- involves its interaction with specific molecular targets. The ethynyl group allows for covalent bonding with target proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Similar structure but lacks the ethynyl and trifluoromethyl groups.

    N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide: Contains an acetyl group instead of the ethynyl group.

    N-[2-[4-(acetyloxy)phenyl]ethyl]acetamide: Features an acetyloxy group in place of the ethynyl group.

Uniqueness

The presence of both the ethynyl and trifluoromethyl groups in Acetamide, N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoro- makes it unique. These groups confer distinct chemical properties, such as increased reactivity and enhanced lipophilicity, which are not present in the similar compounds listed above.

Properties

CAS No.

633290-72-9

Molecular Formula

C14H14F3NO3

Molecular Weight

301.26 g/mol

IUPAC Name

N-[2-(4-ethynyl-2,5-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H14F3NO3/c1-4-9-7-12(21-3)10(8-11(9)20-2)5-6-18-13(19)14(15,16)17/h1,7-8H,5-6H2,2-3H3,(H,18,19)

InChI Key

QUOZTPAUFGGTSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CCNC(=O)C(F)(F)F)OC)C#C

Origin of Product

United States

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